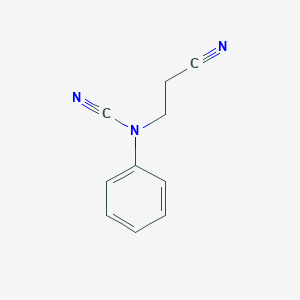
(2-Cyanoethyl)phenylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyanoethyl)phenylcyanamide is an organic compound characterized by the presence of both cyano and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)phenylcyanamide typically involves the cyanation of primary and secondary amines and aniline derivatives. One common method is the oxidative cyanation using reagents such as N-chlorosuccinimide and zinc cyanide . This method avoids the direct handling of toxic cyanogen halides and is suitable for various amine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyanoethyl)phenylcyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as bleach (sodium hypochlorite) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Cyanogen bromide is often used in nucleophilic substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cyanamide derivatives, while substitution reactions can produce various substituted cyanamides.
Wissenschaftliche Forschungsanwendungen
(2-Cyanoethyl)phenylcyanamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Cyanoethyl)phenylcyanamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phenylcyanamide: Shares the phenyl and cyanamide groups but lacks the cyanoethyl group.
Benzylcyanamide: Similar structure with a benzyl group instead of a cyanoethyl group.
N-Phenylcyanamide: Another related compound with a different substitution pattern.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
78331-52-9 |
|---|---|
Molekularformel |
C10H9N3 |
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
2-cyanoethyl(phenyl)cyanamide |
InChI |
InChI=1S/C10H9N3/c11-7-4-8-13(9-12)10-5-2-1-3-6-10/h1-3,5-6H,4,8H2 |
InChI-Schlüssel |
HXBIFQHBAHWVCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


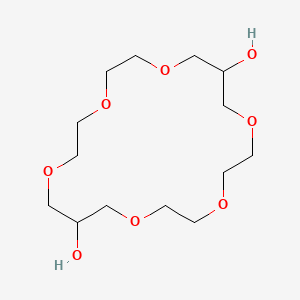
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
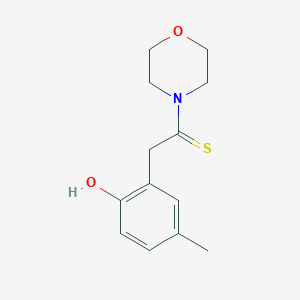
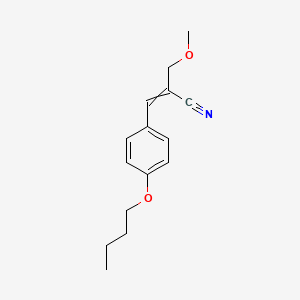
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
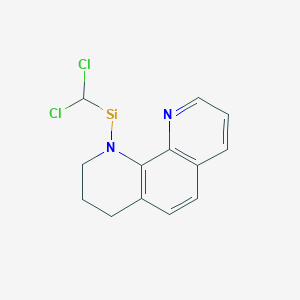
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
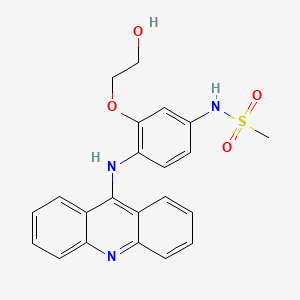
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)

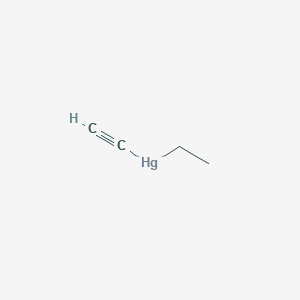


![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
